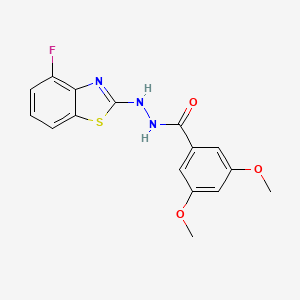

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-10-6-9(7-11(8-10)23-2)15(21)19-20-16-18-14-12(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFAIIZDJHTDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the condensation of 4-fluoro-1,3-benzothiazole with 3,5-dimethoxybenzohydrazide. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine. The resulting compound exhibits specific structural features that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| This compound | MCF7 (Breast) | 15.0 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Studies have shown that benzothiazole derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.

The inhibition potency is often measured using Ellman's spectrophotometric method. For instance:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 8.0 | 10.5 |

These results indicate that this compound exhibits a selective inhibition profile favoring AChE over BChE.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases.

- Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G2/M phase.

- Enzyme Inhibition : As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, enhancing cholinergic neurotransmission.

Case Studies

A notable study investigated the effects of various benzothiazole derivatives on cancer cell proliferation and cholinesterase activity. The study concluded that modifications to the benzothiazole moiety significantly influenced both antitumor and cholinesterase inhibitory activities.

In another case study focusing on neuroprotective effects, researchers evaluated the impact of this compound on cognitive function in animal models. Results indicated improved memory retention and reduced neurodegeneration markers in treated subjects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The target compound’s 4-fluoro group on the benzothiazole ring may enhance metabolic stability compared to dichloro analogs (e.g., in ) .

- Synthetic Complexity : Benzothiazole-containing hydrazides (e.g., ) typically require multi-step syntheses involving condensation reactions, with yields ranging from 50–68% depending on substituents .

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties

Key Observations :

- Tautomerism : Benzothiazole-hydrazides (e.g., ) often exhibit thione-thiol tautomerism, stabilized by intramolecular hydrogen bonding . The target compound may similarly adopt a thione form in solution.

- Spectroscopic Signatures: Methoxy groups (3,5-OCH3) typically resonate at ~3.8 ppm in ¹H-NMR, as seen in naphthoquinone analogs .

Table 3: Bioactivity of Analogs

Key Observations :

- Antiparasitic Activity: The naphthoquinone analog (13) shows potent activity against T. cruzi (IC50 1.83 µM) with high selectivity, likely due to cysteine protease inhibition .

- Anticancer Potential: Benzylidene-hydrazides (e.g., 6h) exhibit cytotoxicity against colorectal cancer cells, suggesting the target compound’s 4-fluoro group may enhance bioavailability for similar applications .

Discussion and Implications

The target compound’s structural features—fluoro substitution on benzothiazole and methoxy groups on benzohydrazide—position it as a hybrid of the bioactive analogs discussed. Key insights include:

Fluoro vs.

Methoxy Positioning : 3,5-Dimethoxy groups (as in 6h and 13) enhance solubility and interaction with hydrophobic enzyme pockets, critical for antiparasitic activity .

Synthetic Feasibility : Analogous compounds are synthesized via hydrazide-aldehyde condensations (), suggesting the target could be prepared similarly with moderate yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.